2,5-Dimethylquinoline
Overview
Description
2,5-Dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The molecular formula of this compound is C11H11N, and it features a quinoline ring system with two methyl groups attached at the 2nd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylquinoline can be achieved through various methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of microwave irradiation and solvent-free conditions has been explored to produce quinoline derivatives in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
2,5-Dimethylquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-Dimethylquinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition leads to the disruption of cellular processes in pathogens, making it effective as an antimicrobial and anticancer agent. The compound’s ability to intercalate into DNA also contributes to its biological activity .
Comparison with Similar Compounds
2,5-Dimethylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the methyl groups at the 2nd and 5th positions.
2-Methylquinoline: A derivative with a single methyl group at the 2nd position.
5-Methylquinoline: A derivative with a single methyl group at the 5th position.
Uniqueness: The presence of two methyl groups in this compound enhances its lipophilicity and may influence its binding affinity to molecular targets, making it distinct from its mono-methylated counterparts .
Properties
IUPAC Name |
2,5-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-11-10(8)7-6-9(2)12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYTNVPZHJGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275088 | |
Record name | 2,5-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26190-82-9 | |
Record name | 2,5-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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